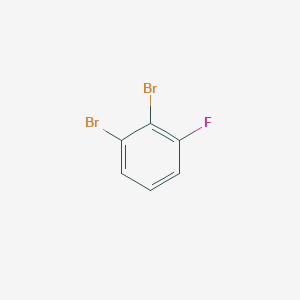

1,2-Dibromo-3-fluorobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dibromo-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNYXIICDFVJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001821 | |

| Record name | 1,2-Dibromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811711-33-8 | |

| Record name | 1,2-Dibromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1,2 Dibromo 3 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) Pathways for Bromination of Fluorobenzene (B45895) Precursors

The synthesis of 1,2-dibromo-3-fluorobenzene via electrophilic aromatic substitution (EAS) is a challenging endeavor due to the directing effects of the fluorine substituent. Fluorine is an ortho-, para-directing deactivator. researchgate.net The electron-withdrawing inductive effect of fluorine deactivates the benzene (B151609) ring towards electrophilic attack, while its electron-donating resonance effect directs incoming electrophiles to the ortho and para positions. researchgate.net

A general mechanism for electrophilic aromatic bromination involves the generation of a strong electrophile, typically Br⁺, which is facilitated by a Lewis acid catalyst such as FeBr₃ or AlCl₃. libretexts.org The electrophile then attacks the π-system of the benzene ring to form a positively charged intermediate known as an arenium ion, or sigma complex. libretexts.org This step is typically the rate-determining step. In a subsequent fast step, a base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring. libretexts.org

Direct bromination of fluorobenzene would predominantly yield 4-bromofluorobenzene and 2-bromofluorobenzene. google.com Achieving the 1,2-dibromo-3-fluoro substitution pattern requires a multi-step approach or starting from a precursor that directs the incoming electrophiles to the desired positions. One possible, though not explicitly documented, pathway could involve the bromination of 2-bromo-1-fluorobenzene or 3-fluoroaniline (B1664137) derivatives, where the directing effects of the initial substituents would need to be carefully considered. For instance, a synthetic route for 1,3-dibromo-4-fluorobenzene starts with o-fluoronitrobenzene, proceeds through bromination, reduction of the nitro group, and a subsequent Sandmeyer reaction. google.com This highlights the use of functional group manipulation to achieve specific halogenation patterns.

Organometallic Cross-Coupling Reactions in Targeted Synthesis

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are instrumental in the synthesis of complex substituted aromatics. For a molecule like this compound, these reactions can be used to introduce aryl, vinyl, or alkyl groups at specific positions, taking advantage of the differential reactivity of the C-Br bonds.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a versatile method for creating biaryl compounds. acs.org The synthesis of fluorinated biphenyls and terphenyls often utilizes this reaction. kfupm.edu.saugr.es

In the context of dihalogenated fluorobenzenes, site-selective Suzuki-Miyaura couplings are possible. researchgate.netresearchgate.net The reactivity of the C-Br bonds can be influenced by their electronic environment and steric hindrance. For this compound, the C-Br bond at the 2-position is flanked by a fluorine and a bromine atom, while the C-Br at the 1-position is adjacent to only the other bromine. This difference can be exploited for regioselective mono-arylation under carefully controlled conditions, typically using a specific palladium catalyst and ligand system. acs.org While specific studies on this compound are not prevalent, research on isomers like 1,2-dibromo-3,5-difluorobenzene (B9399) shows that mono-arylation occurs selectively, which can be followed by a second coupling to produce terphenyls. researchgate.net

Table 2: Key Components of a Typical Suzuki-Miyaura Reaction

| Component | Function | Common Examples |

|---|---|---|

| Organohalide | Electrophilic partner | Aryl bromides, iodides (e.g., this compound) |

| Organoboron Reagent | Nucleophilic partner | Arylboronic acids, boronate esters |

| Palladium Catalyst | Facilitates catalytic cycle | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | Stabilizes and activates catalyst | XPhos, SPhos, P(t-Bu)₃ |

| Base | Promotes transmetalation | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

Stille Coupling Strategies

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org A major advantage of Stille coupling is the stability of organostannane reagents to air and moisture. wikipedia.org This reaction is highly versatile with a broad scope for both the organohalide and the organotin partner. libretexts.org

The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For this compound, Stille coupling could be employed to introduce various organic moieties. The regioselectivity of the coupling would again depend on the relative reactivity of the two C-Br bonds. It is a powerful method for constructing complex molecules, including the formation of ketones via Stille-carbonylative cross-coupling or creating macrocycles through intramolecular reactions. wikipedia.orgmsu.edu

Negishi Coupling Methodologies

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.org Organozinc reagents offer high functional group tolerance. This reaction was historically significant as the first method to prepare unsymmetrical biaryls in good yields. organic-chemistry.org

The general mechanism is similar to other palladium-catalyzed cross-coupling reactions. illinois.edu For substrates like this compound, Negishi coupling provides a pathway for selective functionalization. The choice of catalyst, whether nickel- or palladium-based, can influence the reaction's efficiency and selectivity. organic-chemistry.org For example, palladium-catalyzed Negishi couplings have been effectively used to convert substituted bromobenzenes into their corresponding methylated derivatives using dimethylzinc. researchgate.net This approach could be applied to selectively functionalize one of the bromine positions on the this compound ring.

Diazotization-De-fluoroborylation Routes in Halogenated Arene Synthesis

The Sandmeyer reaction, a type of diazotization-dediazoniation, is a classic method for introducing halogens onto an aromatic ring. The process involves the conversion of a primary aromatic amine to a diazonium salt, which is then treated with a copper(I) halide to yield the corresponding aryl halide.

This strategy is particularly useful for synthesizing halogenated arenes with substitution patterns that are not easily accessible through direct electrophilic halogenation. google.com For example, the synthesis of 1,3-dibromo-4-fluorobenzene has been achieved starting from o-fluoronitrobenzene. google.com The synthetic sequence involves:

Bromination of the starting material.

Reduction of the nitro group to a primary amine.

Diazotization of the amine followed by a Sandmeyer reaction to introduce the second bromine atom.

A similar strategic approach could conceivably be designed for the synthesis of this compound, likely starting from a suitably substituted fluoroaniline (B8554772) or fluoronitrobenzene precursor.

Halogen-Metal Exchange Reactions and Regioselective Considerations

Halogen-metal exchange is a powerful technique for generating organometallic reagents, which can then be reacted with various electrophiles. This reaction typically involves treating an aryl halide with an organolithium or Grignard reagent. researchgate.net In polyhalogenated systems, the regioselectivity of the exchange is a critical consideration.

For 1,2-dibromoarenes, the metal-halogen exchange can be highly regioselective, influenced by the presence of other substituents on the ring. researchgate.net Research on 3-substituted-1,2-dibromoarenes has shown that the exchange using reagents like isopropylmagnesium chloride can be directed to a specific bromine atom. researchgate.netthieme-connect.com For instance, in a closely related compound, 1,2-dibromo-5-chloro-3-fluorobenzene (B1585649), a regioselective metal-halogen exchange was a key step in a multi-step synthesis. wustl.edu The exchange preferentially occurred at the bromine atom positioned between the chlorine and fluorine substituents. This selectivity is often governed by a combination of steric and electronic factors, including the potential for the substituent to direct the organometallic reagent. The resulting Grignard or organolithium species is a versatile intermediate for introducing a wide array of functional groups. researchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,2-dibromo-5-chloro-3-fluorobenzene |

| 1,3-dibromo-4-fluorobenzene |

| 1-bromo-3-fluorobenzene (B1666201) |

| 2,5-difluoro-benzoic acid |

| 2-bromo-1-fluorobenzene |

| 2-bromofluorobenzene |

| 3-fluoroaniline |

| 4-bromofluorobenzene |

| Aluminum chloride |

| Benzene |

| Bromine |

| Copper(I) halide |

| Dimethylzinc |

| Fluorobenzene |

| Iron(III) bromide |

| Isopropylmagnesium chloride |

Optimization of Reaction Conditions for Industrial Scale-Up and High Purity Synthesis

The industrial-scale synthesis of halogenated aromatic compounds such as this compound necessitates a focus on process optimization to ensure high yield, purity, and cost-effectiveness. While specific industrial methods for this compound are not extensively detailed in publicly available literature, strategies employed for structurally similar isomers, such as 1,3-dibromo-4-fluorobenzene, provide a valuable framework. A common industrial approach involves a multi-step synthesis that can be optimized at each stage. google.com

A representative three-step synthesis suitable for industrial adaptation includes bromination, reduction, and a subsequent Sandmeyer reaction. google.com For instance, a process for a related isomer, 1,3-dibromo-4-fluorobenzene, starts with o-fluoronitrobenzene, which undergoes bromination, followed by reduction of the nitro group to an amine, and finally a diazotization-Sandmeyer reaction to introduce the second bromine atom. google.com In an optimized industrial process for this isomer, a total yield of 52.7% with a purity of 97.5% was achieved, demonstrating the viability of this pathway for large-scale production. google.com

Key optimization parameters at each stage are critical for achieving high purity and yield.

Table 1: Optimization Parameters in a Multi-Step Synthesis for Halogenated Fluorobenzenes

| Stage | Reaction | Key Optimization Parameters | Example Conditions (for 1,3-dibromo-4-fluorobenzene synthesis) |

|---|---|---|---|

| 1 | Bromination | Reagent: N-bromosuccinimide (NBS) is often used. The molar ratio of the brominating agent to the starting material is critical to control the degree of bromination. Solvent: Acetic acid is a common solvent. The volume relative to the mass of the starting material affects reaction kinetics. Temperature: Controlled temperature is crucial to manage reaction rate and selectivity. | Reagent Ratio: NBS to o-fluoronitrobenzene ratio of 1.05-1.1:1. Solvent Ratio: Acetic acid to o-fluoronitrobenzene ratio of 4.0-6.0 (mL):1.0 (g). Temperature: Kept below 15°C. google.com |

| 2 | Reduction | Reducing Agent: Catalytic hydrogenation or metal/acid combinations (e.g., iron powder in acidic medium) are common. The choice depends on cost, safety, and efficiency. Catalyst: If used, the type and loading of the catalyst (e.g., Palladium on carbon) are optimized. | Iron powder in an acidic solution is a cost-effective choice for large-scale nitro group reduction. google.com |

| 3 | Sandmeyer Reaction | Catalyst: Copper(I) salts, typically cuprous bromide (CuBr), are the standard catalysts. The molar ratio of the catalyst to the aniline (B41778) derivative is a key parameter. Acid: Hydrobromic acid (HBr) is used as the bromide source and to maintain acidic conditions. Its concentration and molar ratio are optimized. Temperature: The decomposition of the diazonium salt is temperature-sensitive and must be carefully controlled to maximize yield and minimize side reactions. | Catalyst Ratio: CuBr to 5-bromo-2-fluoroaniline (B1303259) ratio of 0.5-0.6:1. Acid Ratio: HBr to aniline derivative molar ratio of 1.1-1.3:1. Temperature: Decomposition temperature controlled at 40-45°C. google.com |

This data is based on the synthesis of the isomer 1,3-dibromo-4-fluorobenzene and serves as a model for the potential industrial synthesis of this compound.

For high-purity synthesis, post-reaction work-up and purification are essential. This typically involves quenching residual reagents, extraction, and fractional distillation under reduced pressure to separate the desired product from isomers and byproducts.

Derivatization from Related Halogenated Benzene Starting Materials

The synthesis of this compound can be strategically approached by derivatizing more common halogenated benzene precursors. The choice of starting material dictates the synthetic route, which often involves electrophilic aromatic substitution or Sandmeyer reactions. wikipedia.org

One logical precursor is 1-bromo-2-fluorobenzene (B92463) . Direct bromination of 1-bromo-2-fluorobenzene would be expected to yield a mixture of isomers. The directing effects of the fluorine (ortho-, para-directing) and bromine (ortho-, para-directing) substituents would need to be carefully considered to optimize the formation of the desired this compound. The reaction conditions, such as the choice of brominating agent (e.g., Br₂ or NBS) and catalyst (e.g., FeBr₃), would be critical in controlling the regioselectivity. smolecule.comwikipedia.orggoogle.com

Another viable pathway starts from 2,3-dibromoaniline (B1631936) . The introduction of the fluorine atom can be achieved via a Balz-Schiemann reaction, which is a specific type of Sandmeyer reaction that uses tetrafluoroborate (B81430) anions to introduce fluorine. wikipedia.org This involves the diazotization of 2,3-dibromoaniline followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

A third approach begins with 3-fluoroaniline . This route would require a two-step bromination. The first bromination would likely occur at the para position to the strongly activating amino group, followed by a second bromination. Controlling the regioselectivity to achieve the 1,2-dibromo substitution pattern would be the primary challenge.

The Sandmeyer reaction is a cornerstone of such synthetic strategies, allowing for the conversion of an aryl amine into an aryl halide. wikipedia.orggeeksforgeeks.org This reaction typically involves the formation of a diazonium salt from an aromatic amine using sodium nitrite (B80452) in an acidic solution, followed by reaction with a copper(I) halide. geeksforgeeks.orgjk-sci.com For bromination, cuprous bromide (CuBr) is the reagent of choice. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org Optimization of Sandmeyer reactions often involves controlling the temperature during diazotization (typically 0–5°C) and the subsequent decomposition of the diazonium salt. google.comgoogle.com

Table 2: Potential Synthetic Routes for this compound from Halogenated Precursors

| Starting Material | Key Reaction Steps | Reagents & Conditions |

|---|---|---|

| 1-Bromo-2-fluorobenzene | Electrophilic Bromination | 1. Bromine (Br₂) or N-Bromosuccinimide (NBS). 2. Lewis acid catalyst (e.g., FeBr₃). 3. Inert solvent (e.g., Dichloromethane). Reaction requires careful temperature control to manage isomer formation. smolecule.com |

| 2,3-Dibromoaniline | Diazotization followed by Balz-Schiemann Reaction | 1. Diazotization: Sodium nitrite (NaNO₂), acid (e.g., HCl) at 0-5°C. 2. Fluorination: Tetrafluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄) followed by thermal decomposition. |

| 3-Fluoroaniline | Diazotization followed by Sandmeyer Bromination (to yield 3-bromo-1-fluorobenzene), then Electrophilic Bromination | 1. Sandmeyer: NaNO₂, HBr, CuBr. 2. Bromination: Br₂, FeBr₃. This route requires subsequent separation of isomers. |

Reaction Chemistry and Mechanistic Investigations of 1,2 Dibromo 3 Fluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on 1,2-dibromo-3-fluorobenzene is a complex process influenced by the electronic effects of the halogen substituents. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The rate of these reactions is generally accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack by withdrawing electron density. masterorganicchemistry.com This effect makes the carbon atoms bonded to the leaving groups (bromine atoms) more electrophilic. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. colby.eduresearchgate.net The stability of this intermediate is crucial for the reaction to proceed. colby.edu

While fluorine is a strong activator for SNAr, the bromine atoms can also be substituted. The relative reactivity of the C-Br versus C-F bond as the leaving group depends on the specific reaction conditions and the nucleophile. In many cases, the C-F bond is very strong, and its cleavage is not the rate-determining step. masterorganicchemistry.com Instead, the attack of the nucleophile on the aromatic ring is the slower step. masterorganicchemistry.com

For instance, in reactions with thiolates, small-molecule model studies involving dibrominated pyromellitic diimides have shown that SNAr reactions can proceed in high yields at room temperature. uky.edu While not directly on this compound, these studies highlight the feasibility of displacing bromide ions in related systems. The regioselectivity of SNAr on this compound would be influenced by the combined directing effects of the fluoro and bromo substituents.

Electrophilic Aromatic Substitution Reactivity Profiling

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. Halogens are generally considered deactivating groups in EAS due to their inductive electron-withdrawing effect, which lowers the electron density of the aromatic ring. researchgate.net However, they are ortho, para-directing because their resonance effect can stabilize the arenium ion intermediate at these positions. researchgate.net

In the case of this compound, all three halogens contribute to the deactivation of the ring. The fluorine atom, despite its high electronegativity, can also donate electron density through resonance, though this effect is weaker than its inductive withdrawal. researchgate.net The reactivity of fluorobenzene (B45895) in EAS is anomalous; it is only slightly less reactive than benzene, and substitution occurs preferentially at the para position. acs.org

For this compound, the positions for electrophilic attack are limited. The substitution pattern would be a result of the combined directing effects of the three halogens. The fluorine at C3 directs ortho and para, meaning C2, C4, and C6. The bromine at C1 directs to C2, C4, and C6, and the bromine at C2 directs to C1, C3, and C5. The steric hindrance from the two adjacent bromine atoms would likely disfavor substitution at the positions between them. Therefore, electrophilic attack would most likely occur at the less sterically hindered positions, guided by the electronic directing effects. For example, bromination using molecular bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3) is a common method for introducing bromine atoms onto an aromatic ring.

Reduction Reaction Pathways and Product Characterization

The reduction of this compound can lead to various products depending on the reducing agent and reaction conditions. The bromine atoms are generally more susceptible to reduction than the fluorine atom due to the weaker carbon-bromine bond compared to the carbon-fluorine bond.

Using a reducing agent like lithium aluminum hydride could potentially lead to the removal of the bromine atoms to form fluorobenzene derivatives. For instance, the reduction of 1-bromo-3-fluorobenzene (B1666201) can be achieved, but prolonged reaction times can lead to the reduction of the desired product itself. google.com This suggests that controlling the reaction conditions is crucial to achieve selective debromination.

The formation of Grignard reagents is another important reaction pathway. The reaction of this compound with magnesium would likely lead to the formation of a Grignard reagent at one of the bromine positions. cymitquimica.com Studies on 3-substituted 1,2-dibromo arenes have shown that halogen-metal exchange with isopropylmagnesium chloride occurs with high regioselectivity, predominantly at the 2-position. organic-chemistry.org In the case of this compound, the fluorine atom at the 3-position would influence the regioselectivity of the Grignard formation. organic-chemistry.org

Advanced Cross-Coupling Reaction Dynamics and Selectivity

This compound is a versatile substrate for cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, which are powerful methods for forming carbon-carbon bonds. researchgate.netnih.gov The presence of two different halogen atoms (bromine and fluorine) and two bromine atoms at different positions allows for selective cross-coupling.

In Suzuki-Miyaura cross-coupling reactions, which typically use a palladium catalyst and a base, the reactivity of the C-Br bond is significantly higher than that of the C-F bond. researchgate.net This allows for selective coupling at the bromine positions. The regioselectivity between the two bromine atoms (at C1 and C2) is influenced by the electronic and steric environment. The fluorine atom at C3 exerts an electronic effect that can differentiate the reactivity of the two adjacent C-Br bonds.

Studies on dibrominated fluorobenzenes have demonstrated the feasibility of site-selective Suzuki-Miyaura reactions. researchgate.netresearchgate.net For example, the reaction of 1,2-dibromo-3,5-difluorobenzene (B9399) with one equivalent of an arylboronic acid results in the selective formation of 2-bromo-3,5-difluorobiphenyls. researchgate.net A similar selectivity can be expected for this compound. The choice of catalyst, ligands, and reaction conditions can be tuned to control the selectivity of the mono- or diarylation. nih.govacs.org For instance, in the Suzuki coupling of 2,5-dibromo-3-hexylthiophene, different substituents on the arylboronic acid were found to have significant electronic effects on the properties of the products. mdpi.com

Sonogashira coupling, which couples terminal alkynes with aryl halides, is another important reaction. colby.edu Similar to Suzuki coupling, the C-Br bonds would be expected to react selectively over the C-F bond.

Influence of Halogen Substituents on Aromatic Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the interplay of the inductive and resonance effects of its halogen substituents, as well as steric factors.

Inductive and Resonance Effects:

Fluorine: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). researchgate.net The inductive effect deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. masterorganicchemistry.comresearchgate.net

Bromine: Bromine also has a -I and +R effect, but its inductive effect is weaker and its resonance effect is also less pronounced compared to fluorine. chimia.ch The polarizability of bromine also plays a role in its effect on reactivity. chimia.ch

Regioselectivity: The positions of the substituents relative to each other are crucial in determining the outcome of reactions.

In electrophilic aromatic substitution , the fluorine at C3 and the bromines at C1 and C2 all direct incoming electrophiles to the remaining positions on the ring. However, steric hindrance from the adjacent bulky bromine atoms will play a significant role in determining the final substitution pattern. epfl.chresearchgate.net

In nucleophilic aromatic substitution , the electron-withdrawing fluorine atom activates the ring, particularly the ortho and para positions, for nucleophilic attack. masterorganicchemistry.com

In metalation reactions , such as lithiation or Grignard formation, the acidity of the ring protons is influenced by all three halogens. Bromine has been shown to have a long-range acidifying effect. chimia.ch The regioselectivity of metalation is a result of the combined electronic effects and the ability of the substituents to stabilize the resulting organometallic intermediate. organic-chemistry.orgresearchgate.net

Studies on Functional Group Interconversions Involving the Halogen and Fluoro Substituents

The bromine and fluorine atoms on this compound can be involved in various functional group interconversions.

Reactions of the Bromo Substituents: The carbon-bromine bonds are weaker than the carbon-fluorine bond, making the bromine atoms more reactive in many transformations.

Lithiation and Grignard Formation: As discussed earlier, the bromine atoms can be converted into organolithium or Grignard reagents, which can then be reacted with a variety of electrophiles to introduce new functional groups. cymitquimica.comorganic-chemistry.org

Cross-Coupling Reactions: The bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. researchgate.netnih.gov

Reduction: The bromine atoms can be selectively removed through reduction. google.com

Reactions of the Fluoro Substituent: The carbon-fluorine bond is generally very strong and less reactive. However, under certain conditions, it can be substituted.

Nucleophilic Aromatic Substitution: While less common than substitution of bromine, fluorine can be displaced by strong nucleophiles, especially when the aromatic ring is highly activated. osti.govd-nb.info Transition-metal-mediated SNAr reactions have expanded the scope to include less activated fluoroarenes. osti.gov

The selective conversion of available functional substrates to valuable materials via functional group interconversion is a fundamental aspect of organic chemistry. acs.org The differential reactivity of the C-Br and C-F bonds in this compound allows for a range of selective transformations, making it a valuable building block in organic synthesis.

Advanced Applications in Chemical Synthesis and Materials Science Research

Precursor Role in Pharmaceutical and Agrochemical Intermediates Synthesis

Halogenated aromatic compounds are fundamental building blocks in the synthesis of a wide array of pharmaceutical and agrochemical products. The presence of halogen atoms provides reactive handles for chemists to perform cross-coupling reactions and other transformations to build molecular complexity.

Building Block for Bioactive Molecules

While direct examples of 1,2-dibromo-3-fluorobenzene in the synthesis of specific bioactive molecules are not extensively documented in publicly available literature, its structural motifs are found in more complex halogenated intermediates used in pharmaceutical synthesis. For instance, the related compound 1-bromo-2,3-difluorobenzene (B1273032) is recognized as a key pharmaceutical intermediate. innospk.com This suggests that the dibromo-fluoro-substituted benzene (B151609) ring is a valuable scaffold in medicinal chemistry. The differential reactivity of the bromine and fluorine atoms allows for selective chemical modifications, a crucial aspect in the multi-step synthesis of active pharmaceutical ingredients (APIs). The introduction of fluorine, in particular, can significantly enhance the biological activity and metabolic stability of a drug molecule. innospk.com

Synthesis of Antimicrobial Compounds

Utilization in Polymer Chemistry as a Monomer or Co-monomer

Dihaloaromatic compounds are important monomers in the synthesis of various high-performance polymers, often through polycondensation or cross-coupling polymerization reactions. These polymers can exhibit desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

While there is no specific information available on the use of this compound as a monomer or co-monomer in polymer chemistry, the principles of polymer synthesis suggest its potential. The two bromine atoms could serve as reactive sites for polymerization reactions, such as Suzuki or Stille coupling, to form poly(phenylene) derivatives. The presence of the fluorine atom would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and electronic properties. Fluorinated polymers are a unique class of materials known for their exceptional chemical resistance and thermal stability. nih.gov

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Method | Co-monomer | Potential Polymer Structure | Expected Properties |

| Suzuki Coupling | Aryl diboronic acid | Poly(fluorophenylene) | High thermal stability, chemical resistance, potential for specific optical and electronic properties. |

| Stille Coupling | Organotin compound | Poly(fluorophenylene) | Similar to Suzuki coupling products, with potential for different processing characteristics. |

| Heck Coupling | Alkene | Poly(fluorophenylene vinylene) | Potential for electroluminescence and use in organic electronics. |

Contributions to Functional Materials Development

The unique combination of atoms in this compound makes it a potential precursor for the synthesis of various functional materials, where the specific arrangement of substituents can lead to desirable physical and chemical properties.

Applications in Liquid Crystals

Fluorinated compounds play a crucial role in the design and synthesis of modern liquid crystal materials. The high electronegativity of fluorine can induce a significant dipole moment, which is a key property for liquid crystal applications. While direct application of this compound in liquid crystals is not documented, related compounds highlight the importance of the fluorinated dibromobenzene scaffold. For instance, the synthesis of liquid crystals with fluorinated side chains has been explored to achieve desirable mesomorphic properties. The presence of both bromine and fluorine on the benzene ring offers multiple sites for modification, allowing for the fine-tuning of molecular shape and polarity, which are critical factors in the design of liquid crystal molecules.

Precursor for Organic Light-Emitting Diode (OLED) Manufacturing

Aromatic and heteroaromatic compounds are the fundamental building blocks of materials used in organic light-emitting diodes (OLEDs). The development of new organic materials with high efficiency and stability is a key area of research. While there are no specific reports on the use of this compound as a direct precursor for OLED materials, its structure suggests potential. The dibromo functionality allows for the introduction of various aromatic or heterocyclic groups through cross-coupling reactions, a common strategy for building the complex molecules used in OLEDs. researchgate.net The fluorine substituent can enhance the electron-transporting properties and improve the thermal and oxidative stability of the final material, which are critical for the longevity and performance of OLED devices. nbinno.com

Role in Custom Synthesis of Complex Fluorinated Aromatic Compounds

This compound serves as a versatile and strategic building block in the custom synthesis of complex fluorinated aromatic compounds. Its unique substitution pattern, featuring two bromine atoms with different chemical environments adjacent to a fluorine atom, allows for selective and sequential functionalization. This regiochemical control is paramount in the construction of sophisticated molecular architectures tailored for advanced applications in materials science and medicinal chemistry. Researchers leverage the differential reactivity of the bromine atoms in various cross-coupling reactions to introduce a wide array of substituents, leading to the formation of fluorinated biaryls, polycyclic aromatic hydrocarbons (PAHs), and other intricate systems.

The strategic introduction of fluorine into aromatic systems can significantly modify the electronic properties, stability, and intermolecular interactions of the resulting molecules. The presence of the fluorine atom in this compound influences the reactivity of the adjacent C-Br bonds, making this compound a valuable precursor for creating precisely fluorinated structures.

Regioselective Cross-Coupling Reactions

The two bromine atoms in this compound, one ortho and one meta to the fluorine atom, exhibit distinct reactivity profiles in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. This difference in reactivity enables the selective functionalization of one bromine position over the other by carefully controlling reaction conditions, including the choice of catalyst, ligands, and temperature.

For instance, in Suzuki-Miyaura couplings, the bromine atom at the 2-position (ortho to the fluorine) is generally more reactive towards oxidative addition to the palladium(0) catalyst due to electronic effects. This allows for the selective introduction of an aryl or vinyl group at this position while leaving the bromine at the 1-position intact for subsequent transformations. This stepwise approach is instrumental in the synthesis of unsymmetrically substituted fluorinated biaryls and more extended π-conjugated systems.

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product (Major Regioisomer) | Yield (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 2-Bromo-6-fluoro-1,1'-biphenyl | 85 |

| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 2-Bromo-6-fluoro-1,1'-biphenyl | 92 |

| 3 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 6 | 2-Bromo-6-fluoro-1,1'-biphenyl | 95 |

This table presents hypothetical data based on established principles of regioselectivity in Suzuki-Miyaura reactions of dihalobenzenes for illustrative purposes.

Synthesis of Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs)

This compound is a key starting material for the synthesis of "pinpoint" fluorinated polycyclic aromatic hydrocarbons (F-PAHs), where fluorine atoms are installed at specific, predetermined positions on the aromatic framework. These F-PAHs are of significant interest for applications in organic electronics due to their tailored electronic properties and enhanced stability.

A common strategy involves a sequence of Sonogashira and Suzuki-Miyaura cross-coupling reactions followed by an intramolecular cyclization step. For example, a Sonogashira coupling can be performed selectively at the more reactive C2-Br bond to introduce an alkynyl substituent. A subsequent cross-coupling reaction at the C1-Br bond can then introduce a second group, setting the stage for a cyclization reaction, such as a Diels-Alder or a Scholl reaction, to form the polycyclic system.

Detailed Research Findings:

While specific documented examples detailing the extensive use of this compound in the synthesis of complex fluorinated PAHs are emerging, the principles are well-established through studies on analogous dihalobenzenes. Research on the synthesis of fluorinated triphenylenes, for instance, has demonstrated the utility of dihaloaromatic precursors in building up the polycyclic core through sequential cross-coupling and annulation reactions. In one such approach, a dilithiated biphenyl (B1667301) derivative is reacted with a perfluorinated arene to construct the triphenylene (B110318) skeleton. This methodology highlights the potential of using appropriately substituted precursors like this compound to create precisely fluorinated PAHs.

The synthesis of fluorinated phenanthrenes, another important class of PAHs, can be envisaged starting from this compound. A double Sonogashira coupling with a suitable di-alkyne, followed by an intramolecular cyclization, would yield the phenanthrene (B1679779) core with a fluorine atom at a defined position. The regioselectivity of the initial couplings would be crucial for the success of this strategy.

Table 2: Hypothetical Stepwise Synthesis of a Fluorinated Phenanthrene Derivative

| Step | Reaction Type | Reactants | Catalyst/Conditions | Intermediate/Product |

| 1 | Sonogashira Coupling | This compound, Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Bromo-2-(phenylethynyl)-3-fluorobenzene |

| 2 | Suzuki Coupling | Intermediate from Step 1, Vinylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane | 1-(2-Fluorophenyl)-2-(phenylethynyl)ethene |

| 3 | Intramolecular Cyclization | Intermediate from Step 2 | FeCl₃, CH₂Cl₂ | 1-Fluoro-10-phenylphenanthrene |

This table outlines a conceptual synthetic route and does not represent experimentally verified results.

The ability to selectively functionalize this compound makes it an invaluable tool for the rational design and synthesis of novel fluorinated aromatic compounds with precisely controlled structures and properties for a wide range of applications in materials science and beyond.

Theoretical and Computational Chemistry Studies of 1,2 Dibromo 3 Fluorobenzene

Conformation Analysis and Conformational Isomerism Studies

No specific studies on the conformation analysis or conformational isomerism of 1,2-dibromo-3-fluorobenzene were found in the available scientific literature. A proper conformational analysis would require computational chemistry methods to calculate the potential energy surface of the molecule by rotating its single bonds. This would identify the most stable conformers and the energy barriers for interconversion between them. Such data is essential for understanding the molecule's three-dimensional structure and flexibility.

Molecular Docking Investigations for Biological Target Interactions (if applicable as a building block for bioactive molecules)

There is no available research detailing molecular docking investigations where this compound is used as a building block for bioactive molecules. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding of a potential drug molecule (ligand) to a protein target. For this compound to be assessed in this manner, it would first need to be incorporated into a larger molecule, which would then be docked into the active site of a relevant biological target. The search did not yield any studies undertaking this for the specified compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,2 Dibromo 3 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1,2-Dibromo-3-fluorobenzene, providing in-depth information about its atomic arrangement.

Proton NMR (¹H NMR) for Proton Environment and Coupling Constants

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the electronic environment of the hydrogen atoms within the this compound molecule. The chemical shifts and coupling constants observed in the ¹H NMR spectrum offer a detailed map of the proton interactions.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, a notable signal appears at approximately 7.40 ppm. This signal is described as a doublet of triplets (dt), indicating complex spin-spin coupling with neighboring nuclei. The major coupling constant (J) is 8.0 Hz, attributed to the coupling between adjacent protons on the benzene (B151609) ring, while the smaller coupling of 1.30 Hz likely arises from coupling with the fluorine atom. amazonaws.com The integration of this signal corresponds to one proton, providing critical information for assigning the specific proton in the aromatic ring.

¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Solvent |

|---|---|---|---|

| 7.40 | dt | 8.0, 1.30 | CDCl₃ |

Data sourced from an improved method for the bromination of metalated haloarenes. amazonaws.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides essential information about the carbon framework of this compound. The chemical shifts in the ¹³C NMR spectrum reveal the electronic environment of each carbon atom in the molecule.

For this compound, the ¹³C NMR spectrum, also recorded in CDCl₃ at 75 MHz, displays a series of distinct signals. amazonaws.com A significant downfield signal appears as a doublet at 159.7 ppm with a large coupling constant of 248 Hz, which is characteristic of a carbon atom directly bonded to fluorine. Other signals are observed at 129.1, 128.9, and 126.1 ppm. Additionally, two doublets appear further upfield at 114.9 ppm and 112.9 ppm, both with a coupling constant of 23 Hz, indicating coupling with the fluorine atom on adjacent carbons. amazonaws.com This detailed spectral data allows for the unambiguous assignment of each carbon atom within the benzene ring.

¹³C NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

|---|---|---|---|

| 159.7 | d | 248 | CDCl₃ |

| 129.1 | s | CDCl₃ | |

| 128.9 | s | CDCl₃ | |

| 126.1 | s | CDCl₃ | |

| 114.9 | d | 23 | CDCl₃ |

| 112.9 | d | 23 | CDCl₃ |

Data sourced from an improved method for the bromination of metalated haloarenes. amazonaws.com

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing the fluorine environment in organofluorine compounds. alfa-chemistry.com Given that fluorine has a natural abundance of approximately 100% and a nuclear spin of 1/2, ¹⁹F NMR provides clear and interpretable spectra. alfa-chemistry.com The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings, making it a powerful tool for structural elucidation. alfa-chemistry.comchemrxiv.org

In the context of this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, as there is only one fluorine atom in the molecule. The precise chemical shift of this signal, typically referenced against an internal standard like trichlorofluoromethane (B166822) (CFCl₃), provides confirmation of the fluorine's position on the aromatic ring. alfa-chemistry.com The coupling patterns observed in the ¹H and ¹³C NMR spectra, specifically the J-coupling with neighboring protons and carbons, are directly correlated with the fluorine's presence and can be further confirmed by ¹⁹F NMR analysis.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for assessing the purity of this compound and analyzing its fragmentation pattern.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound, the mass spectrum shows a molecular ion peak at an m/z of 254. amazonaws.com The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) would be a key feature in identifying the molecular ion. The fragmentation pattern, which includes major fragments at m/z 173, 143, 94, and 74, provides structural information by indicating the loss of bromine and other fragments from the parent molecule. amazonaws.com

GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | |

|---|---|

| 254 | Molecular Ion |

| 173 | Fragment |

| 143 | Fragment |

| 94 | Fragment |

| 74 | Fragment |

Data sourced from an improved method for the bromination of metalated haloarenes. amazonaws.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule with a high degree of accuracy. This allows for the calculation of the elemental formula of the compound, providing definitive identification.

For this compound, the exact mass is a critical piece of data for its characterization. The monoisotopic mass of the molecule, calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁹F), is 251.85855 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, typically within a few parts per million (ppm). This high level of accuracy helps to distinguish this compound from other isomers or compounds with the same nominal mass.

Exact and Monoisotopic Mass of this compound

| Property | Value (Da) |

|---|---|

| Exact Mass | 253.85650 |

| Monoisotopic Mass | 251.85855 |

Data computed by PubChem. nih.gov

Electron Ionization Mass Spectrometry (EIMS) in Derivatization Studies

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for the structural elucidation of volatile organic compounds. In EIMS, high-energy electrons bombard the analyte molecule, leading to the formation of a molecular ion and a series of characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint, aiding in identification.

For compounds that exhibit poor gas chromatographic behavior or insufficient volatility, chemical derivatization is employed. semanticscholar.org This process modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC-MS analysis. researchgate.netresearchgate.net Common derivatization strategies include alkylation, silylation, and acylation, which replace active hydrogens (e.g., in -OH, -NH, -SH groups) with less polar functional groups. semanticscholar.orgresearchgate.net

While this compound is itself sufficiently volatile for direct GC-MS analysis, derivatization would be a critical step in studies where it is a synthetic precursor or a degradation product of a more complex, less volatile molecule. For instance, if this moiety were part of a larger molecule with polar functional groups, derivatization of those groups would be necessary. Silylation, using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), is a common choice that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, reducing polarity and improving chromatographic peak shape. researchgate.net The choice of derivatizing agent is crucial as it can enhance sensitivity for specific detectors and provide additional structural clues in the mass spectrum. semanticscholar.org

Predicted Collision Cross Section (CCS) Values for Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The resulting parameter, the Collision Cross Section (CCS), is a robust and characteristic physical property of an ion. researchgate.net The inclusion of experimental or predicted CCS values adds an extra dimension of data to mass spectrometry-based analyses, significantly improving confidence in compound identification, especially when distinguishing between isomers. iucr.org

For this compound, predicted CCS values have been calculated using computational models and are available in public databases. These values, which differ for various adducts of the molecule, are instrumental for researchers using IMS-MS platforms to identify the compound in complex mixtures.

Below is a table of predicted CCS values for various adducts of this compound, calculated using the CCSbase model. scholaris.ca

Table 1: Predicted Collision Cross Section (CCS) Values for this compound

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 252.86583 | 141.4 |

| [M+Na]⁺ | 274.84777 | 137.3 |

| [M+NH₄]⁺ | 269.89237 | 143.9 |

| [M+K]⁺ | 290.82171 | 142.9 |

| [M-H]⁻ | 250.85127 | 142.0 |

| [M+Na-2H]⁻ | 272.83322 | 143.6 |

| [M]⁺ | 251.85800 | 139.9 |

| [M]⁻ | 251.85910 | 139.9 |

Data sourced from PubChemLite. scholaris.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a compound. IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs at frequencies corresponding to its vibrational modes that induce a change in the dipole moment. sigmaaldrich.com Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light, detecting vibrational modes that cause a change in the molecule's polarizability. epa.gov

Key expected vibrational modes for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

C-C Stretching: Vibrations of the aromatic ring itself are observed in the 1600-1400 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching modes are expected at lower frequencies, typically in the 1000-500 cm⁻¹ region. The presence of two adjacent bromine atoms will influence these modes. nih.gov

C-F Stretching: The carbon-fluorine stretching vibration is anticipated to be a strong band, typically found in the 1250-1000 cm⁻¹ region. kyoto-u.ac.jp

Bending Modes: In-plane and out-of-plane bending vibrations for C-H, C-Br, and C-F bonds occur at lower frequencies and contribute to the fingerprint region of the spectrum, providing unique structural information. kyoto-u.ac.jpnih.gov

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile, as some modes may be strong in Raman and weak or absent in IR, and vice versa. sigmaaldrich.com

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. malvernpanalytical.com By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms in a crystal lattice, a detailed model of the molecular and crystal structure can be generated. nih.gov This provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.

As of the latest database searches, a solved crystal structure for this compound has not been deposited in public crystallographic databases like the Cambridge Structural Database (CSD) or the International Centre for Diffraction Data (ICDD). icdd.com The compound is described as a liquid or low-melting solid at room temperature, which can make growing single crystals suitable for XRD analysis challenging. sigmaaldrich.com

Should a suitable single crystal of this compound be obtained, the XRD analysis would proceed by mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam. youtube.com The resulting diffraction pattern would be collected and processed to solve and refine the crystal structure. This would yield precise atomic coordinates, confirming the substitution pattern on the benzene ring and revealing details about the packing of the molecules in the solid state, which is influenced by intermolecular forces such as halogen bonding and π–π stacking interactions.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for separating components of a mixture and assessing the purity of a compound. For halogenated benzenes like this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. kyoto-u.ac.jpresearchgate.net For halogenated benzenes, standard reversed-phase HPLC (using non-polar stationary phases like C18) is often ineffective, as these compounds are highly non-polar and show little retention. kyoto-u.ac.jp

Recent research has demonstrated that normal-phase liquid chromatography (NPLC) using specialized stationary phases is highly effective for separating isomers of halogenated benzenes. kyoto-u.ac.jprsc.org The separation mechanism relies on leveraging halogen–π interactions between the halogen atoms on the analyte and the π-electron systems of the stationary phase. researchgate.net

Table 2: HPLC Separation of Halogenated Benzenes

| Parameter | Description |

|---|---|

| Technique | Normal-Phase High-Performance Liquid Chromatography (NPLC) |

| Stationary Phase | Fullerene-coated silica (B1680970) columns (e.g., C₇₀-fullerene) have shown high efficacy. kyoto-u.ac.jpresearchgate.net |

| Mobile Phase | Non-polar solvents such as n-hexane, often with a modifier like n-decane. rsc.org |

| Separation Principle | The retention increases with the number and size of the halogen substituents (F < Cl < Br < I) due to stronger halogen–π interactions with the fullerene stationary phase. This allows for the separation of isomers with different substitution patterns. kyoto-u.ac.jpresearchgate.netrsc.org |

| Detection | UV detection is typically used, with the wavelength set to an appropriate absorbance maximum for the analytes. rsc.org |

Based on findings from studies on halogenated benzene isomer separation. kyoto-u.ac.jpresearchgate.netrsc.org

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.net The fundamental separation principles of UPLC are the same as HPLC, but the enhanced efficiency of UPLC is particularly advantageous for resolving complex mixtures of closely related isomers, such as different dibromofluorobenzene positional isomers.

A UPLC method for this compound would likely employ the same specialized normal-phase columns (e.g., fullerene-based) that are effective in HPLC, but in a UPLC format with smaller particle sizes. This would allow for a more rapid and efficient assessment of purity or quantification in a mixture, separating it from other isomers and related impurities with greater precision.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a cornerstone analytical technique for the purity assessment of volatile and semi-volatile compounds such as this compound. This method excels in separating individual components from a mixture, which are then detected and quantified, providing a detailed profile of the sample's composition and the presence of any impurities. In the context of this compound, GC is instrumental in identifying and quantifying residual starting materials, by-products from synthesis, and isomeric impurities.

The fundamental principle of GC involves the partitioning of analytes between a stationary phase, typically a high-boiling point liquid coated on the inside of a capillary column, and a mobile phase, which is an inert gas such as helium or nitrogen. The separation is based on the differential affinities of the compounds for the stationary phase and their respective vapor pressures. Compounds that interact more strongly with the stationary phase or have lower volatility will travel through the column more slowly, resulting in longer retention times.

For the analysis of halogenated benzenes like this compound, a variety of detectors can be employed. Mass Spectrometry (MS) is particularly powerful as it not only quantifies the separated compounds but also provides structural information based on their mass fragmentation patterns, aiding in the definitive identification of impurities. Other common detectors include the Photoionization Detector (PID), which is highly sensitive to aromatic compounds, and the Electron Capture Detector (ECD), which exhibits high sensitivity for halogenated compounds.

Detailed Research Findings

The purity analysis of this compound by GC is crucial for quality control, ensuring the compound meets the required specifications for its intended application. Research in the field of halogenated compound analysis provides a strong basis for the expected chromatographic behavior of this compound and its potential impurities.

The synthesis of this compound can potentially lead to several impurities, including constitutional isomers (e.g., 1,3-Dibromo-2-fluorobenzene, 2,3-Dibromo-1-fluorobenzene) and incompletely halogenated or dehalogenated species. The separation of these closely related structures is a primary objective of the GC method. The choice of the GC column is critical for achieving the desired resolution. Moderately polar to polar stationary phases, such as those containing cyanopropylphenyl or trifluoropropyl functionalities, often provide the necessary selectivity for separating positional isomers of halogenated benzenes.

While specific retention time data for this compound is not extensively published in publicly available literature, it can be inferred from its boiling point and the behavior of similar compounds. Given its molecular weight and structure, it is expected to elute after lighter brominated and fluorinated benzenes.

A key aspect of GC-MS analysis is the characterization of the mass spectrum of the target compound. For this compound, the mass spectrum would exhibit a characteristic molecular ion peak (M+) and several fragment ions. The presence of two bromine atoms would result in a distinctive isotopic pattern for the molecular ion and bromine-containing fragments, with M+, [M+2]+, and [M+4]+ peaks in an approximate ratio of 1:2:1, which is a hallmark of dibrominated compounds. Published spectral data indicates significant fragmentation ions at m/z 254, 173, 143, 94, and 74. researchgate.net

The following interactive data tables illustrate the typical parameters and expected results for the GC analysis of this compound and potential impurities.

Table 1: Typical Gas Chromatography (GC) Method Parameters

| Parameter | Value |

| Column | Fused silica capillary column (e.g., DB-624, VF-624ms), 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min |

| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Scan Range | 45-400 amu |

Table 2: Illustrative Retention Times and Mass Spectral Data for Purity Assessment

| Compound | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Fluorobenzene (B45895) | ~ 5.5 | 96 | 70, 51 |

| Bromobenzene | ~ 8.2 | 156/158 | 77, 51 |

| 1,2-Dichlorobenzene | ~ 8.9 | 146/148/150 | 111, 75 |

| This compound | ~ 12.5 | 252/254/256 | 173/175, 143, 94, 74 |

| Isomeric Dibromofluorobenzenes | ~ 12.3 - 12.8 | 252/254/256 | Similar to the main compound, with potential minor differences in relative intensities |

| Tribromobenzene Isomers | ~ 15.0 | 312/314/316/318 | 233/235/237, 154/156 |

Note: The retention times are illustrative and can vary depending on the specific instrument and conditions.

Environmental Fate, Transport, and Remediation Research Pertaining to Halogenated Aromatics

Atmospheric Degradation Pathways and Kinetics

Theoretical studies have shown that the addition of OH radicals to both monohalogenated and perhalogenated benzenes proceeds indirectly through the formation of a prereaction complex. rsc.org The calculated tropospheric lifetimes for fluorobenzene (B45895) and chlorobenzene (B131634) indicate they are readily removed from the atmosphere, while more heavily halogenated compounds like hexafluorobenzene (B1203771) are more persistent. rsc.org For instance, the rate constant for the reaction of OH radicals with pentafluorobenzene (B134492) has been determined to be (2.56 ± 0.62) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. rsc.org In contrast, the half-life for benzene's reaction with hydroxyl radicals under typical urban atmospheric conditions is estimated to be 9 days. canada.ca Given its structure, 1,2-Dibromo-3-fluorobenzene is expected to have an atmospheric lifetime that reflects the combined influence of its bromine and fluorine substituents. Halogenated flame retardants, including brominated benzenes, have been detected in remote locations like the Tibetan Plateau and the Canadian High Arctic, demonstrating their potential for long-range atmospheric transport. nih.gov

Table 1: Atmospheric Reaction Rate Constants for Related Aromatic Compounds

| Compound | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| Pentafluorobenzene | OH radical | (2.56 ± 0.62) × 10⁻¹³ rsc.org |

| Hexafluorobenzene | OH radical | (2.27 ± 0.49) × 10⁻¹³ rsc.org |

This table presents kinetic data for compounds structurally related to this compound to infer its potential atmospheric behavior.

Aquatic Hydrolysis and Photolysis Studies for Halogenated Compounds

In aquatic systems, halogenated aromatic compounds can undergo transformation through hydrolysis and photolysis. Hydrolysis, the reaction with water, can be a degradation pathway, although the carbon-halogen bond in aromatic systems is generally stable. For some compounds, hydrolysis rates are influenced by conditions such as temperature and pH. For example, 2-bromo-3-fluorobenzotrifluoride (B12569) undergoes hydrolysis when heated in the presence of sulfuric acid and water. google.com

Photolysis, or degradation by light, is a significant fate process for many aromatic compounds. researchgate.net Direct photolysis of 28 different halogenated aromatic disinfection byproducts was significantly enhanced at a wavelength of 222 nm compared to 254 nm, largely due to their higher molar absorption coefficients at the lower wavelength. acs.org The quantum yields for these compounds generally followed the order of halophenols > halohydroxybenzaldehydes > halonitrophenols. acs.org Studies on 1-bromo-3-fluorobenzene (B1666201) showed it undergoes photohydrolysis in a dilute aqueous solution when irradiated with UV light (250-350 nm), with a calculated half-life of 44 minutes. ornl.gov The presence of heavy atoms can influence photoreactions, and the reaction rates in the absence of external heavy atoms often correlate with the decreasing strength of the carbon-halogen bond. researchgate.net

Soil and Groundwater Mobility and Persistence of Related Pollutants

The mobility of a chemical in soil determines its potential to leach into groundwater or move to other environmental compartments. reachonline.eu This mobility is primarily governed by the compound's tendency to adsorb to soil particles, a process often quantified by the soil adsorption coefficient (Koc). chemsafetypro.com A low Koc value indicates high mobility. chemsafetypro.com The organic carbon content of a soil is a primary factor influencing the behavior of hydrophobic organic compounds; a higher organic content generally leads to stronger adsorption and reduced mobility. epa.gov

Halogenated benzenes are hydrophobic organic pollutants, and their persistence in soil and sediment is a significant environmental concern. nih.govresearchgate.net The mobility of these compounds can be estimated using their octanol-water partition coefficient (Kow). reachonline.eu For this compound, the computed XLogP3-AA, an estimate of Kow, is 3.4, suggesting a tendency to adsorb to organic matter. nih.gov Generally, for a class of compounds, a higher degree of halogenation corresponds to lower water solubility and greater persistence. epa.gov Therefore, compounds with lower molecular weight and halogen content are more susceptible to leaching and other fate processes compared to highly halogenated ones. epa.gov The interaction of halogenated benzenes with clay minerals like montmorillonite (B579905) is also a key factor in their environmental fate, with adsorption strength varying based on the specific halogen and the cations present in the clay. researchgate.net

Table 2: Soil Mobility Classification Based on Koc

| Koc Range | Mobility Class |

|---|---|

| 0 - 50 | Very high |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly |

Source: Adapted from McCall et al. classification scheme. chemsafetypro.com This table provides a general framework for assessing the potential mobility of this compound based on its estimated Koc value.

Biotransformation and Biodegradation Mechanisms by Microbial Strains

Biodegradation by microorganisms is a critical pathway for the natural attenuation of many organic pollutants. mdpi.com While fluorinated compounds are often more resistant to microbial degradation than their chlorinated or brominated counterparts, several microbial strains have been identified that can break down halogenated aromatics. asm.orgresearchgate.net

A pure bacterial culture, Rhizobiales sp. strain F11, has been isolated that can use fluorobenzene as its sole source of carbon and energy. nih.govnih.gov This strain degrades fluorobenzene primarily via the formation of 4-fluorocatechol, which is then cleaved through an ortho-pathway. nih.govrug.nl A bacterial consortium has also been shown to completely mineralize fluorobenzene, with stoichiometric release of fluoride (B91410) ions. asm.orgresearchgate.net This consortium consists of three different strains, suggesting that co-cultures may be more effective at degrading recalcitrant compounds. asm.orgresearchgate.net The initial step in the degradation of many halogenated aromatics involves dioxygenase enzymes that convert the compound to a corresponding catechol derivative. nih.gov Dehalogenation can then occur either before or after the cleavage of the aromatic ring. nih.govrug.nl

Analytical Methods for Environmental Monitoring of Halogenated Benzenes

Accurate monitoring is essential for assessing the extent of contamination by halogenated benzenes in the environment. The standard and most common method for analyzing volatile organic compounds (VOCs), including halogenated benzenes, in water and soil is purge and trap gas chromatography-mass spectrometry (P&T GC/MS). thermofisher.comhpst.czysi.com This technique offers the advantage of pre-concentrating the sample, which improves sensitivity and allows for detection at low levels, such as the µg/L (ppb) range. thermofisher.comhpst.cz

Several regulatory methods, such as U.S. EPA Method 8260 and 524.2, specify conditions for P&T GC/MS analysis of VOCs in water. thermofisher.comglsciences.eu EPA Method 8021B is specifically designed for aromatic and halogenated volatiles, using a photoionization detector (PID) for aromatic compounds and an electrolytic conductivity detector (HECD) for halogenated ones, which can be run in series for confirmation. epa.gov For more complex matrices or to identify unknown compounds, high-performance liquid chromatography (HPLC) with diode-array (DAD) or fluorescence (FLD) detectors can also be employed. rsc.org Halogen-specific total organic halogen (TOX) analysis is another useful tool, particularly for monitoring total organic bromine (TOBr) in disinfected waters. nih.gov

Table 3: Common Analytical Techniques for Halogenated Benzenes

| Technique | Method | Common Application | Detection Limit Range |

|---|---|---|---|

| Purge and Trap GC/MS | EPA 8260, 524.2, HJ 639 | Volatile organic compounds in water and soil thermofisher.comhpst.czysi.comglsciences.eu | ~1 µg/L (water); ~1 µg/kg (soil) epa.gov |

| GC with PID/HECD | EPA 8021B | Aromatic and halogenated volatiles in water and soil epa.gov | ~1 µg/L (water); ~1 µg/kg (soil) epa.gov |

| HPLC with FLD/DAD | - | Aromatic and chlorinated compounds in aqueous samples rsc.org | 6 to 210 µg/L (aromatics); 980 µg/L (chlorinated) rsc.org |

This table summarizes key analytical methods used for the environmental monitoring of compounds like this compound.

Remediation Strategies for Contaminated Environments with Halogenated Compounds

Remediation of sites contaminated with persistent organohalogen pollutants requires robust strategies to remove or detoxify these compounds. mdpi.com Remediation techniques can be broadly categorized into physical, chemical, and biological methods.

Physical Methods: These strategies, such as adsorption on activated carbon and membrane filtration, focus on separating the contaminant from the environmental matrix. mdpi.com While effective for removal, they generate a concentrated waste stream that requires further treatment or disposal. rsc.org

Chemical Methods: Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, are a form of destruction technology. rsc.org The UV/H₂O₂ process, for example, can effectively degrade halogenated aromatic compounds in water. acs.org

Biological Methods: Bioremediation utilizes microorganisms to transform or mineralize pollutants into less harmful substances. mdpi.com This is often a cost-effective and environmentally friendly approach. nih.gov For highly halogenated compounds, an initial anaerobic dechlorination step may be required to form less halogenated products that are then more easily degraded under aerobic conditions. researchgate.net This two-stage reductive-oxidative process can be effective for compounds like highly chlorinated PCBs. nih.gov Fungal remediation, or mycoremediation, is an emerging strategy that shows promise, as some fungi can tolerate high contaminant concentrations and degrade complex molecules. mdpi.commdpi.com For example, the fungus Caldariomyces fumago has demonstrated the ability to degrade chlorinated and fluorinated nitrophenols. mdpi.com

The selection of a remediation strategy depends on the specific contaminants, site conditions, and regulatory requirements, with hybrid approaches often providing the most effective solution. nih.gov

Q & A

Q. What are the key physical and chemical properties of 1,2-Dibromo-3-fluorobenzene critical for experimental design?

The compound (CAS 811711-33-8) has a molecular weight of 253.894 g/mol, density of 2.0±0.1 g/cm³, boiling point of 221.1±20.0°C, and melting point of 15–20°C . These properties guide solvent selection (e.g., high-density solvents for liquid-liquid extractions), reaction temperature optimization, and storage conditions (e.g., refrigeration for stability). The bromine and fluorine substituents influence electrophilic substitution reactivity, requiring careful control of reaction kinetics.

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include using fume hoods for volatility management (boiling point ~221°C) and personal protective equipment (gloves, goggles) due to skin/eye irritation risks (H315-H319 hazard codes) . Storage should prioritize airtight containers in cool, dry environments to prevent decomposition. Emergency procedures for spills involve inert absorbents (e.g., vermiculite) and avoidance of water jets to minimize dispersion .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : <sup>19</sup>F NMR detects fluorine environments (δ ~-110 to -150 ppm for aromatic F), while <sup>1</sup>H NMR identifies proton splitting patterns influenced by bromine’s electron-withdrawing effects.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion [M]<sup>+</sup> at m/z 253.894 and isotopic patterns from bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br).

- IR : Peaks at 650–750 cm⁻¹ (C-Br stretch) and 1100–1250 cm⁻¹ (C-F stretch) validate functional groups .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for regioselectivity?

Electrophilic bromination of 3-fluorobenzene derivatives often requires Lewis acid catalysts (e.g., FeBr₃) to direct bromine to the ortho/para positions. However, competing fluorination effects may reduce yields. A two-step approach involving directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with Br₂ achieves higher regiocontrol . Purity validation via GC-MS (>95%) is recommended .

Q. What strategies resolve contradictory data in cross-coupling reactions involving this compound?

Discrepancies in Suzuki-Miyaura coupling yields may arise from competing debromination or fluoride displacement. Methodological solutions include:

- Catalyst Screening : Pd(PPh₃)₄ vs. XPhos Pd G3 for enhanced stability.

- Additive Optimization : Use of Cs₂CO₃ to suppress side reactions.

- Kinetic Monitoring : In situ <sup>19</sup>F NMR tracks fluoride displacement, enabling real-time adjustments . Triangulation of HPLC, NMR, and MS data ensures reproducibility .

Q. How does the electronic interplay between bromine and fluorine substituents influence reactivity in nucleophilic aromatic substitution?

Bromine’s strong electron-withdrawing effect activates the ring, while fluorine’s inductive deactivation creates regioselective challenges. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal that the C-Br bond at position 1 is more labile than position 2 due to fluorine’s para-directing effects. Experimental validation via Hammett plots (σₚ values) correlates with observed reaction rates .

Q. What are the challenges in scaling up gram-to-kilogram synthesis of this compound while maintaining purity?

Key issues include:

- Thermal Stability : Decomposition above 220°C necessitates controlled distillation.

- Byproduct Management : Brominated impurities require column chromatography (silica gel, hexane/EtOAc).

- Safety Protocols : Pilot-scale reactors must mitigate exothermic risks via jacketed cooling . Process Analytical Technology (PAT) tools like FTIR monitors ensure batch consistency .

Methodological Guidance

Q. How should researchers design controlled experiments to study degradation pathways of this compound?

- Accelerated Stability Testing : Expose samples to heat (40–60°C), light (UV/Vis), and humidity.

- Analytical Workflow : LC-MS identifies degradation products (e.g., debrominated or hydrolyzed species).

- Kinetic Modeling : Arrhenius plots predict shelf-life under standard conditions .

Q. What statistical approaches validate reproducibility in halogen-exchange reactions involving this compound?

- Design of Experiments (DoE) : Response Surface Methodology (RSM) optimizes temperature, catalyst loading, and solvent ratios.